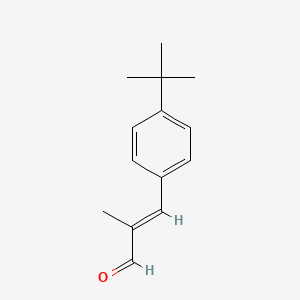
p-tert-Butyl-2-methylcinnamaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-tert-Butyl-2-methylcinnamaldehyde: is an organic compound with the molecular formula C14H18O. It is a derivative of cinnamaldehyde, featuring a tert-butyl group and a methyl group attached to the aromatic ring. This compound is known for its distinctive fragrance and is used in various applications, including perfumery and flavoring.
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize p-tert-Butyl-2-methylcinnamaldehyde involves an aldol condensation reaction. This reaction typically uses p-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of p-tert-butylbenzene with acrolein. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
-
Oxidation: : p-tert-Butyl-2-methylcinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization. For example, nitration or halogenation can introduce nitro or halogen groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
- p-tert-Butyl-2-methylcinnamic acid. p-tert-Butyl-2-methylcinnamyl alcohol. p-tert-Butyl-2-methyl-4-nitrocinnamaldehyde (from nitration).
科学研究应用
Chemistry
In chemistry, p-tert-Butyl-2-methylcinnamaldehyde is used as a starting material for the synthesis of various derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to understand its mechanism of action and potential therapeutic applications.
Medicine
While not widely used in medicine, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound is primarily used in the fragrance and flavor industry. Its pleasant aroma makes it a valuable ingredient in perfumes, colognes, and flavoring agents for food and beverages.
作用机制
The mechanism of action of p-tert-Butyl-2-methylcinnamaldehyde varies depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which activate the aromatic ring towards electrophilic substitution.
相似化合物的比较
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the tert-butyl and methyl groups.
p-tert-Butylcinnamaldehyde: Similar structure but without the methyl group.
2-Methylcinnamaldehyde: Similar structure but without the tert-butyl group.
Uniqueness
p-tert-Butyl-2-methylcinnamaldehyde is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. These substituents also contribute to its distinctive fragrance, making it more desirable in the fragrance industry compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.
属性
CAS 编号 |
180850-14-0 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |
InChI 键 |
ZZSXZEFWZXSQPX-PKNBQFBNSA-N |
手性 SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |
规范 SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


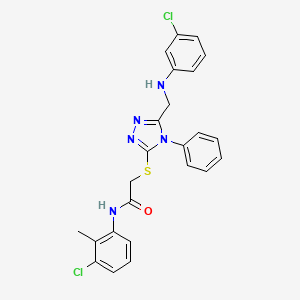
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)
![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
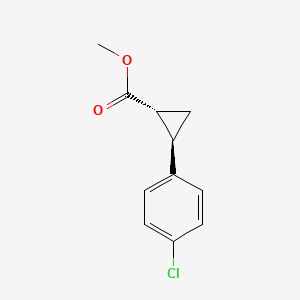
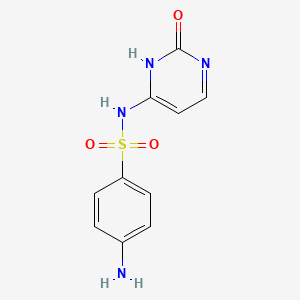
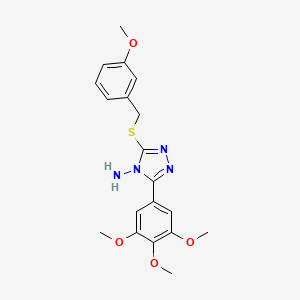


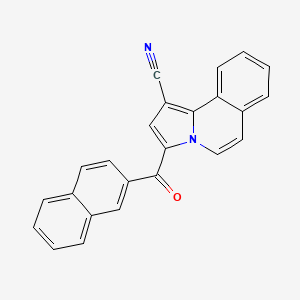
![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
